1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the replacement of chloride ions in cyanuric chloride with the desired substituents. This can be achieved through conventional methods or using microwave irradiation, which offers the advantage of shorter reaction times, higher yields, and greater purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials such as cyanuric chloride. The process may include steps like esterification to produce methyl ester analogues, which are then fully characterized using techniques like FT-IR, NMR, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazines .
Scientific Research Applications
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing various biologically active molecules.
Biology: It has been investigated for its antimicrobial, antimalarial, anti-cancer, and anti-viral activities.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of lysophosphatidic acid acyltransferase β (LPAAT-β), which plays a role in the proliferation of tumor cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Atrazine: 6-chloro-N-ethyl-N-isopropyl-1,3,5-triazine-2,4-diamine
Simazine: 2-chloro-4,6-bis(ethylamino)-s-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-s-triazine
Terbuthylazine: 2-(tert-butylamino)-4-chloro-6-(ethylamino)-s-triazine
Uniqueness
What sets 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine apart from these similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties. For example, the presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other triazine derivatives .
Properties
CAS No. |
13344-99-5 |
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Molecular Formula |
C11H13Cl2N5 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI Key |
FPULLBVUFHTKQQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
13344-99-5 | |
Origin of Product |
United States |
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